IRBP derived peptide, R16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRBP derived peptide, R16, is a biologically active peptide derived from the interphotoreceptor retinoid binding protein (IRBP). This peptide is known for its ability to induce experimental autoimmune uveitis (EAU) in susceptible animal strains . The sequence of this compound, is Ala-Asp-Gly-Ser-Ser-Trp-Glu-Gly-Val-Gly-Val-Val-Pro-Asp-Val .
Preparation Methods
Synthetic Routes and Reaction Conditions
IRBP derived peptide, R16, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
IRBP derived peptide, R16, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine or cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups .
Scientific Research Applications
IRBP derived peptide, R16, has several scientific research applications:
Mechanism of Action
IRBP derived peptide, R16, exerts its effects by inducing an immune response in susceptible animal strains. The peptide interacts with immune cells, leading to the activation of T cells and the production of inflammatory cytokines. This immune response targets the retina, resulting in experimental autoimmune uveitis (EAU) .
Comparison with Similar Compounds
Similar Compounds
IRBP derived peptide, R14: Another peptide derived from IRBP with similar biological activity.
IRBP derived peptide, R15: Similar in structure and function to R16 but with slight variations in amino acid sequence
Uniqueness
IRBP derived peptide, R16, is unique due to its specific amino acid sequence and its potent ability to induce experimental autoimmune uveitis (EAU) in animal models. This makes it a valuable tool for studying autoimmune diseases and developing potential therapies .
Properties
Molecular Formula |
C64H96N16O24 |
---|---|
Molecular Weight |
1473.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H96N16O24/c1-28(2)49(61(100)69-25-45(85)77-50(29(3)4)62(101)78-51(30(5)6)63(102)80-18-12-15-42(80)60(99)74-39(21-48(90)91)57(96)79-52(31(7)8)64(103)104)76-44(84)24-67-54(93)36(16-17-46(86)87)71-56(95)37(19-33-22-66-35-14-11-10-13-34(33)35)73-59(98)41(27-82)75-58(97)40(26-81)70-43(83)23-68-55(94)38(20-47(88)89)72-53(92)32(9)65/h10-11,13-14,22,28-32,36-42,49-52,66,81-82H,12,15-21,23-27,65H2,1-9H3,(H,67,93)(H,68,94)(H,69,100)(H,70,83)(H,71,95)(H,72,92)(H,73,98)(H,74,99)(H,75,97)(H,76,84)(H,77,85)(H,78,101)(H,79,96)(H,86,87)(H,88,89)(H,90,91)(H,103,104)/t32-,36-,37-,38-,39-,40-,41-,42-,49-,50-,51-,52-/m0/s1 |
InChI Key |
AYMGCOQOTSECLR-JHRUTCCQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.